Intrinsic Activity Ranking: Aplindore vs. Aripiprazole vs. Dopamine
In three orthogonal functional assay platforms—[35S]GTPγS binding, ERK phosphorylation, and intracellular calcium flux (FLIPR)—the potency and intrinsic activity of Aplindore were consistently intermediate between those of dopamine (full agonist reference) and aripiprazole (low-intrinsic-activity partial agonist comparator) [1]. This positioning defines Aplindore's pharmacological identity as a 'high-intrinsic-activity' partial agonist rather than a low-efficacy modulator.
| Evidence Dimension | Relative intrinsic activity at human D2S receptor |
|---|---|
| Target Compound Data | Intrinsic activity: Intermediate between dopamine and aripiprazole (rank order: dopamine > Aplindore > aripiprazole) |
| Comparator Or Baseline | Dopamine (full agonist; intrinsic activity = maximum reference); Aripiprazole (partial agonist; intrinsic activity lower than Aplindore) |
| Quantified Difference | Intrinsic activity of Aplindore: <100% (dopamine), > aripiprazole |
| Conditions | [35S]GTPγS binding, ERK phosphorylation assay, [Ca2+]i-FLIPR assay in CHO-K1 cells stably expressing human dopamine D2S receptor |
Why This Matters
Researchers requiring a D2 partial agonist with robust intrinsic activity (greater than aripiprazole's low efficacy) for behavioral pharmacology or signaling studies should select Aplindore over aripiprazole.
- [1] Heinrich JN, Brennan J, Lai MH, Sullivan K, Hornby G, Popiolek M, Jiang LX, Pausch MH, Stack G, Marquis KL, Andree TH. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist. Eur J Pharmacol. 2006 Dec 15;552(1-3):36-45. PMID: 17056032 View Source
